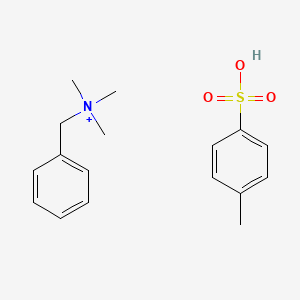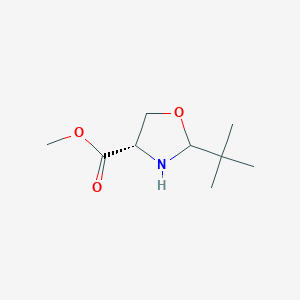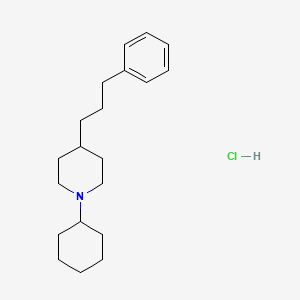
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C20H32ClN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is known for its unique structure, which combines a cyclohexyl group and a phenylpropyl group attached to the piperidine ring. It has various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves several steps. One common method includes the reaction of cyclohexylamine with 3-phenylpropyl chloride in the presence of a base to form the intermediate 1-Cyclohexyl-4-(3-phenylpropyl)piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions typically involve:
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine nitrogen can be substituted with different functional groups using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclohexyl-4-(3-phenylpropyl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-Cyclohexylpiperidine: Lacks the phenylpropyl group, leading to different chemical and biological properties.
4-(3-Phenylpropyl)piperidine: Lacks the cyclohexyl group, resulting in distinct reactivity and applications.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique features of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H32ClN |
|---|---|
Peso molecular |
321.9 g/mol |
Nombre IUPAC |
1-cyclohexyl-4-(3-phenylpropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-3-8-18(9-4-1)10-7-11-19-14-16-21(17-15-19)20-12-5-2-6-13-20;/h1,3-4,8-9,19-20H,2,5-7,10-17H2;1H |
Clave InChI |
YFZSHXSDBAEVGE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2CCC(CC2)CCCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


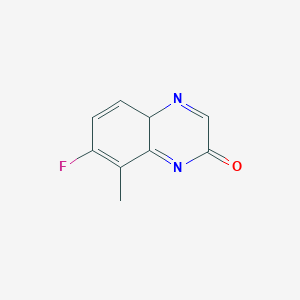
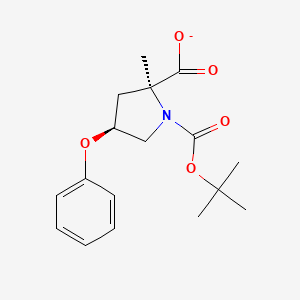
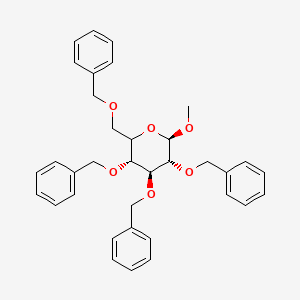
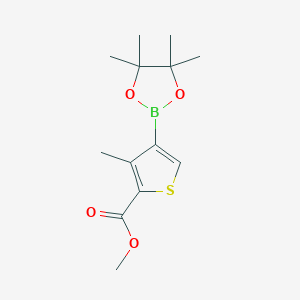
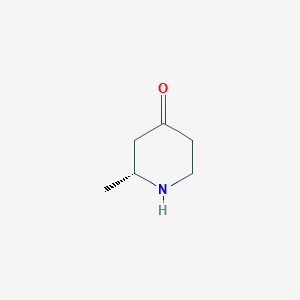


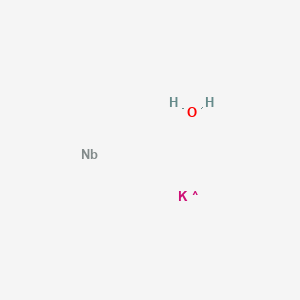
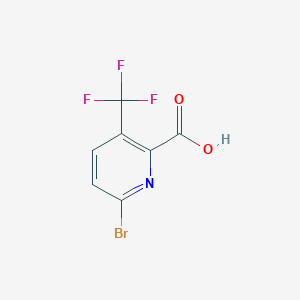


![6-Bromo-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12336610.png)
